Cellular HDAC Inhibitory Potency: 2-Methylbenzohydroxamic Acid vs. SAHA (Vorinostat)
N-Hydroxy-2-methylbenzamide (reported as 2-methylbenzohydroxamic acid) demonstrates cellular HDAC inhibitory activity with an IC50 of 190 nM in human A2780 ovarian cancer cells [1]. This potency represents a distinct activity profile compared to the broad-spectrum HDAC inhibitor SAHA (vorinostat), which typically exhibits cellular HDAC IC50 values ranging from 100-500 nM across various cancer cell lines [2]. The ortho-methyl substitution contributes to this activity by optimizing zinc-binding group geometry within the catalytic pocket [3].
| Evidence Dimension | Cellular HDAC inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 190 nM (N-hydroxy-2-methylbenzamide as 2-methylbenzohydroxamic acid) |
| Comparator Or Baseline | SAHA (vorinostat): 100-500 nM range (typical cellular HDAC IC50 across cancer cell lines) |
| Quantified Difference | Comparable potency range (190 nM falls within typical SAHA range of 100-500 nM) |
| Conditions | Human A2780 ovarian cancer cells; Boc-Lys(acetyl)-AMC substrate; 18 hr preincubation [1] |
Why This Matters
This quantifiable cellular potency establishes N-hydroxy-2-methylbenzamide as a reference-standard minimal hydroxamate pharmacophore for HDAC inhibitor screening and SAR studies, providing a defined baseline comparator for evaluating more elaborate hydroxamate derivatives.
- [1] BindingDB. BDBM50571360 (CHEMBL4875953). IC50: 190 nM. Inhibition of HDAC in human A2780 cells. View Source
- [2] Marks PA, Breslow R. Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nat Biotechnol. 2007;25(1):84-90. View Source
- [3] De Vreese R, D'hooghe M. Synthesis and applications of benzohydroxamic acid-based histone deacetylase inhibitors. Eur J Med Chem. 2017;135:174-195. View Source
